molecular formula C18H16F3N5OS2 B3013196 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-79-7

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B3013196
CAS No.: 2034407-79-7
M. Wt: 439.48
InChI Key: YEEKBFWIIFNXRG-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a sophisticated small molecule of significant interest in medicinal chemistry and kinase research. Its structure incorporates a benzothiazole-thioether scaffold linked to a trifluoromethylpyrimidine moiety via a piperazine core, a design feature commonly associated with kinase inhibition . The benzothiazole nucleus is a privileged structure in drug discovery, known for its ability to interact with various biological targets, particularly in the development of anticancer and antimicrobial agents . The presence of the trifluoromethyl group on the pyrimidine ring is a classic strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity through strong electron-withdrawing effects. This molecular architecture suggests potential application as a key intermediate or a targeted inhibitor in oncology research, where the piperazine linker is frequently employed to optimize solubility and pharmacokinetic properties. Researchers can leverage this compound as a chemical probe to investigate signaling pathways involving specific protein kinases or as a core scaffold for the design and synthesis of novel therapeutic candidates, particularly for targeted cancer therapies . Its primary research value lies in its utility for structure-activity relationship (SAR) studies, lead optimization, and biochemical assay development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEKBFWIIFNXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole moiety with a trifluoromethyl-pyrimidine and piperazine groups. The synthesis typically involves multi-step reactions, including thioether formation and acylation processes. The synthesis pathway is crucial as it influences the biological activity of the resultant compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activities. A study reported that compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong efficacy .

CompoundMIC (μg/mL)Activity Type
2-MBI50Antibacterial
ZR-525Antifungal
ZR-640Antiprotozoal

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the benzothiazole structure has been well-documented. For instance, derivatives of 2-(benzo[d]thiazol-2-ylthio) were synthesized and screened for anti-inflammatory effects. One study indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

Research into the anticancer properties of benzothiazole derivatives has revealed promising results. Compounds similar to This compound have been tested against various cancer cell lines, showing moderate to high inhibitory effects on cell proliferation. For example, some derivatives demonstrated IC50 values in the micromolar range against breast and liver cancer cell lines .

Cell LineIC50 (μM)Compound Tested
MDA-MB-231 (Breast)10Benzothiazole Derivative A
SK-Hep-1 (Liver)15Benzothiazole Derivative B
NUGC-3 (Gastric)12Benzothiazole Derivative C

The mechanisms underlying the biological activities of this compound are diverse:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anti-inflammatory Mechanism : It likely modulates cytokine production or inhibits pathways such as NF-kB which are critical in inflammation.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells or inhibit cell cycle progression through various signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

  • A study on a series of benzothiazole derivatives demonstrated their ability to inhibit Mycobacterium bovis, highlighting their potential against tuberculosis .
  • Another investigation showed that specific derivatives could effectively reduce tumor growth in animal models, supporting their use in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The compound’s structure allows it to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

Study Findings
Zhang et al., 2020Demonstrated that benzothiazole derivatives can inhibit tumor growth in vitro and in vivo.
Lee et al., 2021Reported on the mechanism of action involving mitochondrial dysfunction and apoptosis.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. The thiazole ring enhances its ability to penetrate bacterial membranes, making it effective against resistant strains .

Research Bacterial Strains Tested Results
Patel et al., 2023E. coli, S. aureusInhibition zones were observed at concentrations as low as 50 µg/mL.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds similar to this one, particularly focusing on their potential in treating neurodegenerative diseases like Alzheimer’s and ALS (Amyotrophic Lateral Sclerosis). The trifluoromethyl group is believed to enhance blood-brain barrier permeability, facilitating central nervous system targeting .

Study Neurodegenerative Disease Targeted Mechanism
Kim et al., 2022Alzheimer's DiseaseReduced oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Anticancer Drug Development
    A recent phase II clinical trial evaluated a benzothiazole derivative similar to this compound for treating non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size among participants who received the treatment compared to the control group.
  • Case Study 2: Antibiotic Resistance
    A laboratory study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound could restore sensitivity to beta-lactam antibiotics when used in combination therapies.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Pyrimidine Advantage : The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl substituent distinguishes it from analogs like 6a (phenylthio) and 5j (dual benzothiazole), likely improving target binding via hydrophobic and electronic effects .
  • Activity Trends : Phenylthio derivatives (e.g., 6a ) show confirmed antiproliferative activity, suggesting the target compound’s trifluoromethylpyrimidine may enhance potency .

Q & A

Q. What are the established synthetic routes and characterization methods for this compound?

The synthesis typically involves coupling a benzothiazole-thiol derivative with a piperazine-pyrimidine intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 2-mercaptobenzothiazole with a halogenated ethanone-piperazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization :
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent connectivity (e.g., piperazine N–CH₂ peaks at δ ~3.5–4.5 ppm; trifluoromethyl pyrimidine signals at δ ~8.5–9.0 ppm) .
    • Mass spectrometry (EI-MS or HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇F₃N₆OS₂: ~490.1) .
    • Elemental analysis : Ensures purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What in vitro biological activities have been reported for this compound?

  • Antiproliferative activity : Screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity (IC₅₀ ~10–50 µM) .
  • Mechanistic insights : Preliminary studies suggest inhibition of kinase pathways or DNA intercalation, though target identification requires further validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

  • Systematic troubleshooting :
    • Repeat synthesis : Verify reaction conditions (e.g., solvent purity, stoichiometry). For example, yields drop from 83% to 33% if moisture-sensitive steps are mishandled .
    • Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., piperazine and pyrimidine protons) .
    • X-ray crystallography : Confirm absolute configuration if crystalline derivatives are obtained (e.g., analogous benzothiazole structures in ).

Q. What methodological approaches optimize synthesis yield?

  • Solvent/catalyst screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Catalysts like CuI enhance coupling efficiency in thioether formation .
  • Electrochemical synthesis : Anodic oxidation of intermediates (e.g., 1-(4-hydroxyphenylpiperazinyl)ethanone) in the presence of 2-mercaptobenzothiazole achieves higher regioselectivity and reduced byproducts .
  • Temperature control : Heating at 60–80°C for 2–4 hours optimizes cyclization without decomposition .

Q. How does the substitution pattern on the pyrimidine ring influence bioactivity?

  • Structure-activity relationship (SAR) :
    • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, improving membrane permeability (e.g., CF₃-substituted pyrimidines show 2–3× lower IC₅₀ vs. methyl analogs) .
    • Electron-deficient groups : Nitro or chloro substituents increase electrophilicity, potentially enhancing DNA-binding affinity .
  • Data-driven design : Compare IC₅₀ values of analogs (e.g., 6a–6f in ) to identify critical substituents.

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). Key steps:
    • Protein preparation : Retrieve target structures from PDB (e.g., 1M17 for EGFR).
    • Docking simulations : Prioritize poses with hydrogen bonds to pyrimidine N1 and hydrophobic contacts with the benzothiazole ring .
  • MD simulations : Validate docking results with 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates robust target engagement) .

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